molecular formula C22H24N4O3 B6138668 N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide

N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide

Cat. No. B6138668
M. Wt: 392.5 g/mol
InChI Key: DCAODGQVSFNFOP-UHFFFAOYSA-N
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Description

N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that exhibits various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The exact mechanism of action of N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is not fully understood. However, it is believed to exert its biological activities by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also exhibits activity against various cancer cell lines, possibly by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide exhibits various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It also exhibits antitumor properties, as evidenced by its ability to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It exhibits various biological activities, making it a versatile compound for studying different biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide. One potential direction is the development of novel drug candidates based on this compound for the treatment of pain, inflammation, and cancer. Another direction is the study of its potential applications in neurodegenerative diseases. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential side effects.

Synthesis Methods

N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is synthesized through a multi-step process. The first step involves the synthesis of 1-(2-furoyl)-4-piperidinyl pyrazole, which is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been extensively studied for its potential applications in various fields. It exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. It also exhibits antitumor properties, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-21(9-8-17-5-2-1-3-6-17)24-20-10-13-23-26(20)18-11-14-25(15-12-18)22(28)19-7-4-16-29-19/h1-7,10,13,16,18H,8-9,11-12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAODGQVSFNFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide

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